N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine dihydrochloride is a complex organic compound primarily recognized for its potential applications in medicinal chemistry. It belongs to a class of compounds that exhibit various biological activities, making it a subject of interest in pharmaceutical research. The compound's structure includes a cyclohexanamine core modified with a piperidine moiety and a methyl group, contributing to its pharmacological properties.
This compound can be classified as an amine derivative, specifically a substituted cyclohexanamine. Its dihydrochloride salt form enhances its solubility and stability, which is advantageous for laboratory and therapeutic applications. The compound is synthesized through various chemical methods, often involving multi-step reactions to achieve the desired structural modifications.
The synthesis of N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine dihydrochloride typically involves several key steps:
Technical details such as reaction temperatures, solvent choices (e.g., ethanol, methanol), and purification techniques (e.g., recrystallization or chromatography) are critical for optimizing yield and purity.
The molecular structure of N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine dihydrochloride can be represented as follows:
The compound's three-dimensional conformation plays a significant role in its biological activity, influencing interactions with biological targets.
N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine dihydrochloride can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and minimize side products.
The mechanism of action for N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine dihydrochloride is hypothesized based on its structural characteristics:
Experimental data from pharmacological studies would provide insights into its efficacy and safety profile.
The physical and chemical properties of N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine dihydrochloride are crucial for understanding its behavior in various environments:
These properties influence its handling, storage, and application in research or therapeutic settings.
N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine dihydrochloride has several potential applications:
Continued research into this compound may unveil additional applications and enhance our understanding of its biological significance.
Transition metal-catalyzed cross-coupling reactions enable efficient construction of the piperidine-alkylamine scaffold central to N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine. Palladium-catalyzed Suzuki-Miyaura couplings facilitate selective carbon-carbon bond formation between halogenated piperidine intermediates and cyclohexane boronic acid derivatives. As demonstrated in antibacterial compound synthesis, Pd(PPh₃)₄ catalyzes aryl-alkyl couplings at 80–100°C with yields exceeding 85% under anhydrous conditions [6]. Nickel catalysis offers a cost-effective alternative, particularly for sp³-sp³ carbon linkages, though competing reduction side reactions necessitate careful ligand selection (e.g., bidentate 1,10-phenanthroline derivatives) [7].
Copper-catalyzed C–H functionalization provides direct access to alkylated piperidines without pre-functionalization. Recent methodologies employ Cu(I) catalysts with directing groups (e.g., 8-aminoquinoline) to activate C(sp³)–H bonds adjacent to piperidine nitrogen, enabling cyclohexylmethyl group installation via carbene insertion or radical pathways [7]. Microwave-assisted copper-catalyzed Ullmann reactions further enhance efficiency, reducing reaction times from 24 hours to <30 minutes while maintaining yields >75% [6].
Table 1: Catalyst Performance in Piperidine-Alkylamine Bond Formation
Catalyst System | Temperature (°C) | Reaction Time | Yield Range (%) | Key Advantages |
---|---|---|---|---|
Pd(OAc)₂/XPhos | 90 | 12 h | 78–92 | Tolerance for polar functional groups |
NiCl₂(dme)/1,10-phenanthroline | 110 | 8 h | 65–80 | Low-cost catalyst system |
CuI/1,2-diaminocyclohexane | 100 | 6 h | 70–85 | Microwave compatibility |
Pd/C (heterogeneous) | 120 | 5 h | 88–95 | Recyclable catalyst |
Critical challenges include stereoselectivity control at the piperidine C3 position and suppression of N-demethylation side reactions. Computational studies indicate that sterically bulky phosphine ligands (e.g., SPhos) favor equatorial alkylation through transition state stabilization [7].
N-Methylation strategies significantly impact the synthetic efficiency of tertiary amine formation. Reductive amination using formaldehyde/NaBH₄ provides moderate yields (60–75%) but suffers from over-alkylation impurities. Recent advances employ formic acid as a CO surrogate under Pd/C catalysis, enabling selective N-methylation via in situ CO₂ generation at 150°C with >90% conversion and minimal dialkylation [10].
Cyclohexane ring functionalization leverages both catalytic hydrogenation and C–H activation. Directed ortho-metalation of N-protected cyclohexanamine derivatives using Pd(OAc)₂ and 8-aminoquinoline directing groups enables site-selective C–H halogenation at the C4 position, providing handles for subsequent Suzuki coupling [7]. Asymmetric hydrogenation of substituted anilines under Ir-(P-OP) catalysis generates chiral cyclohexylamine precursors with enantiomeric excess >98%, crucial for stereoselective synthesis [10].
Key innovations include:
Table 2: Comparison of N-Methylation Methodologies
Method | Reagents/Conditions | Yield (%) | Byproduct Formation | Scalability |
---|---|---|---|---|
Reductive Amination | HCHO/NaBH₄, MeOH, 0°C | 60–75 | Significant | Pilot-scale |
Leuckart-Wallach | HCOONH₄, 180°C, neat | 50–65 | Moderate | Limited |
Formic Acid/Pd-C | HCOOH, Pd/C, 150°C, 4 h | 85–93 | Minimal | Industrial |
CO₂/H₂ | CO₂ (20 bar), H₂ (50 bar), RuCl₃ | 75–88 | Low | Bench-scale |
Dihydrochloride salt formation converts the lipophilic free base into a crystalline, water-soluble derivative suitable for pharmaceutical applications. The process occurs via sequential proton transfer: the tertiary amine undergoes initial exothermic protonation (ΔH ≈ -50 kJ/mol) followed by slower piperidine nitrogen protonation. Crystal engineering studies reveal that counterion exchange (e.g., from oxalate to HCl) in alcoholic solvents generates the thermodynamically stable dihydrochloride polymorph Form I [2] .
Critical parameters controlling salt purity:
Salt formation kinetics follow second-order dependence on HCl concentration, with complete conversion achieved within 2 hours at 25°C. The crystalline lattice exhibits strong hydrogen-bonding networks between protonated amines and chloride ions, as confirmed by single-crystal X-ray diffraction showing N⁺–H···Cl⁻ bond lengths of 2.98–3.02 Å .
Table 3: Salt Characterization Data
Property | Free Base | Dihydrochloride Salt | Analytical Method |
---|---|---|---|
Melting Point | 89–92°C (decomp.) | 278–280°C (decomp.) | Differential Scanning Calorimetry |
Water Solubility (25°C) | <0.1 mg/mL | >300 mg/mL | UV Quantification |
Hygroscopicity | Deliquescent | <0.2% w/w at 80% RH | Dynamic Vapor Sorption |
Crystal System | Oily liquid | Monoclinic P2₁/c | X-ray Diffraction |
Solid-phase peptide synthesis (SPPS) principles have been adapted for N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine assembly, particularly for generating structural analogs. Rink amide resin immobilizes the piperidine nitrogen via an acid-labile linker, enabling sequential addition of protected aminomethylcyclohexane and N-methylamino components. PyAOP/HOAt coupling reagents achieve >98% stepwise coupling efficiency for sterically hindered N-methylamino acids, reducing synthesis time by 40% compared to solution-phase methods [3] [5].
However, significant limitations exist:
Solution-phase synthesis provides superior scalability at kilogram-scale, with key advantages:
Table 4: Synthesis Efficiency Metrics
Parameter | Solid-Phase Approach | Solution-Phase Approach | Hybrid Approach |
---|---|---|---|
Cycle Time | 48 h | 12 h | 24 h |
Overall Yield (5-step) | 15–25% | 55–68% | 40–52% |
Purity (HPLC) | 85–90% | 97–99% | 92–95% |
Maximum Batch Size | 5 g | 100 kg | 20 kg |
PMI (Process Mass Intensity) | 120 | 28 | 45 |
Hybrid approaches demonstrate particular promise: solution-phase assembly of the piperidine-cyclohexanamine scaffold followed by on-resin N-functionalization reduces purification steps while maintaining >90% purity. Microwave-assisted solution-phase synthesis further enhances efficiency, achieving 92% yield in N-methylation steps at 150°C in 10 minutes versus 8 hours conventionally [5].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7